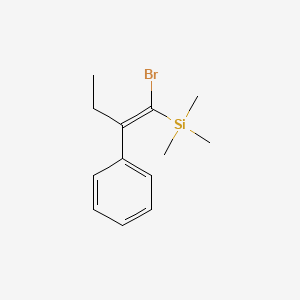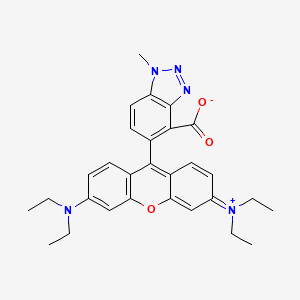
Diaminorhodamine-M triazole
概要
説明
Triazoles are a class of nitrogen-containing heterocyclic compounds. They have a five-membered ring structure with two carbon atoms and three nitrogen atoms . Triazoles are known for their superior pharmacological applications and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazoles often involves the use of various nitrogen sources. Some common methods include the use of amidines, amides, amidine hydrazones, aryl diazonium salts, and hydrazones .Molecular Structure Analysis
Triazoles have two isomeric forms: 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles can undergo both electrophilic and nucleophilic substitution reactions. Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .科学的研究の応用
Nitric Oxide (NO) Photodonors:
DAR-MT serves as a fluorescent reporter for evaluating NO production by photodonors. When illuminated by light, these NO donors release NO, which is essential for vasodilation, angiogenesis, and other biological processes. DAR-MT allows quantification of NO photorelease, provided it doesn’t interfere with singlet oxygen formation .
Microtubule Targeting Agents:
In drug discovery, DAR-MT’s triazole ring system has been investigated extensively. It acts as a bioisostere and linker, optimizing lead molecules for clinical usage. Several marketed drugs incorporate triazole moieties, owing to their stability and versatility. Specifically, DAR-MT contributes to the development of microtubule-targeting agents .
α-Glucosidase Inhibition:
Researchers have synthesized various 1,2,4-triazole derivatives, including DAR-MT. These compounds exhibit promising activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. DAR-MT’s structure and properties make it a potential candidate for managing metabolic disorders .
Fluorescent Detection:
DAR-MT is used as a reference compound for fluorescent NO probes. Its dark violet powder appearance and stability in solvents like DMSO make it valuable for detecting NO in bioanalysis. Researchers rely on DAR-MT to study NO-related processes .
Structure-Activity Relationship Studies:
Understanding how DAR-MT’s structure influences its biological activity is crucial. Researchers explore SAR (structure-activity relationship) to optimize its pharmacological properties. DAR-MT’s triazole scaffold provides insights into its interactions with biological targets .
Photodynamic Therapy (PDT):
Hybrids releasing both NO and singlet oxygen (1O2) are promising for PDT. DAR-MT’s fluorescence properties allow monitoring of NO release during PDT. However, caution is needed to avoid interference from singlet oxygen formation .
作用機序
Target of Action
DAR-MT, also known as Diaminorhodamine-M triazole, is primarily used as a fluorescent probe for nitric oxide (NO) . Nitric oxide is a powerful mediator of various biological processes, including vasodilation and angiogenesis . Therefore, DAR-MT’s primary target is nitric oxide in the biological system.
Mode of Action
The mode of action of DAR-MT involves its interaction with nitric oxide. When DAR-MT encounters nitric oxide in a biological system, it fluoresces, allowing for the detection and quantification of nitric oxide . This fluorescence is a result of the interaction between DAR-MT and nitric oxide, indicating the presence and concentration of nitric oxide in the system .
Pharmacokinetics
It is soluble in DMSO , which suggests that it can be distributed in systems where DMSO is present.
Result of Action
The primary result of DAR-MT’s action is the generation of a fluorescent signal in the presence of nitric oxide . This allows researchers to detect and quantify nitric oxide in a biological system, providing valuable information about the system’s state and function .
Action Environment
The efficacy and stability of DAR-MT can be influenced by various environmental factors. For instance, DAR-MT should be protected from light and moisture, and it is stable for at least 2 years when stored at -20°C . Furthermore, the fluorescence of DAR-MT can be affected by the presence of singlet oxygen . Therefore, the environment in which DAR-MT is used should be carefully controlled to ensure accurate results.
Safety and Hazards
将来の方向性
Triazoles continue to be a focus of research due to their broad range of therapeutic applications. Future directions may include the development of new synthetic strategies, the design of triazole derivatives with improved efficacy and safety profiles, and the exploration of new therapeutic applications .
特性
IUPAC Name |
5-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-6-33(7-2)18-10-12-20-24(16-18)37-25-17-19(34(8-3)9-4)11-13-21(25)26(20)22-14-15-23-28(27(22)29(35)36)30-31-32(23)5/h10-17H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLXWSFNKOTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C5=C(C=C4)N(N=N5)C)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diaminorhodamine-M triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



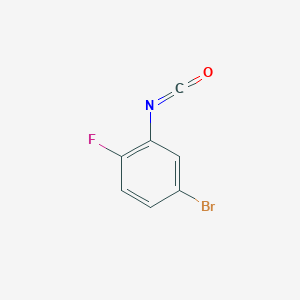
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
methanone](/img/structure/B3039083.png)
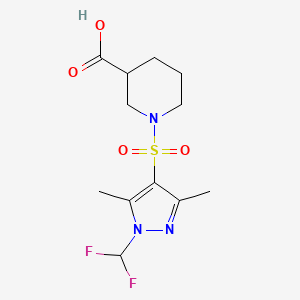
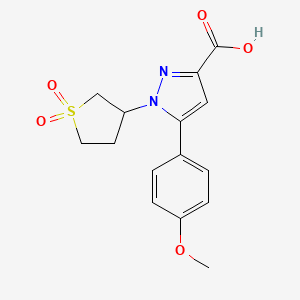
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![4-[5-[(4-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039092.png)



![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)

